molecular formula C22H22N4O4 B11230464 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide

2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11230464
M. Wt: 406.4 g/mol
InChI Key: KWZSYTQCYKLRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-Acetamido-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes an acetamido group, a methylphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-acetamido-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Core: The initial step involves the cyclization of appropriate precursors to form the pyridazine core. This can be achieved by reacting hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced through acylation reactions, where the pyridazine core is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Methylphenyl and Methoxyphenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions. The pyridazine intermediate is reacted with methylphenyl and methoxyphenyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

    Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the pyridazine ring can yield dihydropyridazine derivatives.

    Substitution: The acetamido and methoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-Acetamido-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[5-acetamido-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

    Pathways Involved: Inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-Acetamido-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[5-Acetamido-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide

Uniqueness

  • Structural Differences : The presence of different substituents on the phenyl rings (e.g., methyl, chloro, fluoro) can significantly alter the compound’s chemical properties and biological activity.
  • Biological Activity : The specific combination of acetamido, methylphenyl, and methoxyphenyl groups in the compound provides a unique profile of biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-[5-acetamido-3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H22N4O4/c1-14-4-6-16(7-5-14)19-12-20(23-15(2)27)22(29)26(25-19)13-21(28)24-17-8-10-18(30-3)11-9-17/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

KWZSYTQCYKLRNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.